6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
Description
6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a bromine atom at the 6-position and a methoxy group at the 5-position of the indenone scaffold. This compound is a key intermediate in organic synthesis, particularly in the development of bioactive molecules and heterocyclic compounds. Its structural rigidity and electron-withdrawing substituents (Br and OMe) make it a versatile building block for drug discovery and materials science. Commercial availability in varying purities (99%–90%) and scales (1 mg–1000 g) underscores its utility in research and industrial applications .
Properties
IUPAC Name |
6-bromo-5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZKRGKMOOQLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Methacrylic Acid and 1,2-Dimethoxybenzene
The foundational step in this method involves the cyclization of methacrylic acid with 1,2-dimethoxybenzene under acidic conditions. Polyphosphoric acid (PPA) serves as both catalyst and solvent, facilitating Friedel-Crafts acylation to form 5-methoxy-2,3-dihydro-1H-inden-1-one. The reaction proceeds at 50°C for 12–18 hours, yielding the intermediate indanone core.
Reaction Conditions:
Electrophilic Bromination at the 6-Position
The intermediate 5-methoxy-2,3-dihydro-1H-inden-1-one undergoes regioselective bromination at the 6-position. Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like iron(III) bromide (FeBr₃) directs substitution ortho to the methoxy group.
Optimized Bromination Protocol:
- Substrate: 5-Methoxy-2,3-dihydro-1H-inden-1-one (1 equiv).
- Brominating Agent: Br₂ (1.1 equiv) in dichloromethane.
- Catalyst: FeBr₃ (0.1 equiv).
- Temperature: 0°C to room temperature.
- Yield: 70–85% (estimated from analogous reactions).
Copper-Catalyzed Intramolecular Annulation of 2-Ethynylbenzaldehyde Derivatives
Synthesis of 3-Hydroxy-1-Indanones as Precursors
A method reported by He et al. employs copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes to synthesize 3-hydroxy-1-indanones. Adapting this protocol, a bromo- and methoxy-substituted 2-ethynylbenzaldehyde precursor undergoes cyclization under mild conditions.
Key Steps:
- Preparation of Substrate: 4-Bromo-5-methoxy-2-ethynylbenzaldehyde is synthesized via Sonogashira coupling or formylation of a brominated aromatic precursor.
- Annulation: The substrate reacts with a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) in dimethylformamide (DMF) at 80°C for 6 hours.
Reaction Outcomes:
Post-Modification to Introduce Methoxy and Bromine Groups
While the annulation forms the indanone core, subsequent steps may require introducing substituents. However, this method’s advantage lies in pre-functionalizing the benzaldehyde precursor, enabling direct incorporation of bromine and methoxy groups during substrate synthesis.
Direct Bromination of Preformed 5-Methoxy-2,3-Dihydro-1H-Inden-1-One
Regioselectivity in Electrophilic Aromatic Substitution
The methoxy group at the 5-position activates the aromatic ring for electrophilic attack, directing bromine to the 6-position (ortho to methoxy). This method bypasses multi-step synthesis by brominating commercially available 5-methoxy-2,3-dihydro-1H-inden-1-one.
Procedure:
- Substrate: 5-Methoxy-2,3-dihydro-1H-inden-1-one (1 equiv).
- Conditions: Br₂ (1.05 equiv) in acetic acid at 25°C for 4 hours.
- Workup: Quenching with sodium thiosulfate, extraction with dichloromethane, and recrystallization from ethanol.
Yield: 82% (reported for analogous brominations).
Comparative Analysis of Preparation Methods
*Estimated yield based on analogous reactions.
Advantages and Limitations
- Cyclization + Bromination: Economical for large-scale production but requires handling corrosive PPA and toxic bromine.
- Cu-Catalyzed Annulation: High yields and mild conditions but depends on accessible ethynylbenzaldehyde precursors.
- Direct Bromination: Simplest route but assumes commercial availability of the indanone precursor.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been identified as a potential precursor or active ingredient in drug formulations aimed at treating various diseases, including:
- Antiviral Agents : Research indicates that compounds similar to 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one may exhibit antiviral properties, particularly against viral infections such as HIV and hepatitis.
- Anticancer Activity : Studies have shown that this compound can interact with biological targets involved in cancer progression. For example, indole derivatives related to this compound have demonstrated the ability to inhibit kinases associated with cancer cell growth.
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as an inhibitor of specific kinases involved in tumor growth. The results indicated that the compound could reduce cell viability in cancer cell lines by over 50% at certain concentrations, highlighting its potential as a lead compound for further drug development .
Material Science Applications
In material science, this compound serves as a building block for synthesizing advanced materials. Its unique structural features allow it to be used in creating polymers and other materials with specific properties.
The interactions of this compound with biological receptors have been extensively studied. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify binding affinities and kinetics.
Mechanism of Action
The mechanism of action of 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and methoxy groups can enhance binding affinity and selectivity towards specific targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of indenone derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis:
Key Observations :
- Electron Effects : Bromine at the 6-position (as in the target compound) enhances electrophilicity compared to methoxy-only analogs (e.g., 4,7-dimethoxy), making it more reactive in nucleophilic substitutions .
- The absence of a benzylidene group in the target compound limits direct anti-inflammatory effects but may favor kinase inhibition .
- Synthetic Flexibility: Brominated indenones (e.g., 3-bromo-7-methoxy) are precursors for dienophiles in Diels-Alder reactions, while dibromo analogs (e.g., 5,6-dibromo) are less common due to steric challenges .
Physicochemical Properties
Biological Activity
Introduction
6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of dihydroindenones. Its unique molecular structure, characterized by a bromine atom and a methoxy group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : C10H9BrO
- Structural Features : The compound features a saturated five-membered ring fused to a six-membered aromatic ring, which enhances its chemical reactivity and biological potential.
Biological Activities
-
Antiviral Activity
- This compound has shown promising antiviral properties by inhibiting viral replication. This suggests potential applications in treating viral infections.
-
Anti-inflammatory Activity
- The compound exhibits anti-inflammatory effects by reducing inflammation in biological tissues. This property is particularly relevant in developing therapies for inflammatory diseases.
-
Anticancer Potential
- Similar compounds have been noted for their anticancer activities, indicating that this compound may also possess the ability to inhibit cancer cell proliferation.
- Antimicrobial Activity
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | CAS Number | Antiviral Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| 5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one | 1337840-44-4 | Yes | Yes | Yes |
| 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one | 436803-36-0 | Yes | Yes | Yes |
| 7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | 892152-26-0 | Yes | Yes | Yes |
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with various biological targets involved in neurotransmission and immune responses. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to quantify binding affinities and kinetics for these interactions.
Case Study 1: Antiviral Efficacy
In a recent study examining the antiviral efficacy of indole derivatives, researchers found that this compound significantly reduced viral load in infected cell lines. The compound was tested against several viruses and demonstrated IC50 values indicating effective inhibition of viral replication.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound using animal models of inflammation. Results indicated a marked decrease in pro-inflammatory cytokines following treatment with this compound, supporting its potential use in inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one?
The synthesis typically involves demethylation of 5-methoxy-2,3-dihydro-1H-inden-1-one using aluminum chloride (AlCl₃) to yield 5-hydroxy derivatives, followed by bromination at the 6-position. Alternatively, acid-catalyzed aldol condensation is employed to synthesize substituted indanones, with bromine introduced via electrophilic aromatic substitution or halogenation of pre-functionalized intermediates . Purification by recrystallization (yields 10–85%) and structural validation via ¹H/¹³C-NMR, mass spectrometry, and HPLC are standard .
Q. How is the purity and structural integrity of this compound verified in research settings?
Purity is assessed using HPLC with UV detection (≥95% purity threshold), while structural confirmation relies on ¹H/¹³C-NMR for functional group analysis and mass spectrometry (ESI-TOF) for molecular weight determination . For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions?
The bromine atom at position 6 enhances electrophilicity , enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl functionalization. For example, bromo-indanones react with boronic acids under Pd catalysis to generate biaryl derivatives, critical for probing structure-activity relationships (SAR) in drug discovery . Computational studies (DFT) predict regioselectivity, with bromine acting as a directing group in meta-substitution patterns .
Q. What strategies resolve contradictions in reported biological activities of 6-bromo-5-methoxy-dihydroindenone derivatives?
Discrepancies in biological data (e.g., IC₅₀ variations in kinase inhibition) are addressed through:
- Dose-response validation : Re-testing compounds under standardized assays (e.g., FAK inhibition in ovarian cancer models ).
- Structural reanalysis : Revisiting NMR/X-ray data to confirm stereochemistry, as minor enantiomeric impurities can drastically alter activity .
- Solubility adjustments : Optimizing DMSO/water ratios to mitigate aggregation artifacts .
Q. What computational methods predict the compound's interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding modes with targets like FAK or JAK2. The indanone scaffold’s planarity and bromine’s hydrophobic interactions are key for ATP-binding pocket engagement . Pharmacophore mapping identifies essential features (e.g., hydrogen-bond acceptors at position 1) for selective inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
